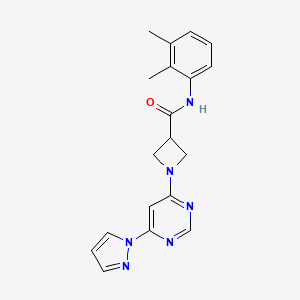
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N6O with a molecular weight of approximately 392.46 g/mol. The structure features a pyrazole moiety linked to a pyrimidine ring, which is further connected to an azetidine carboxamide. The presence of these heterocycles contributes to its unique biological properties.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity, particularly against specific cancer cell lines. The compound has been evaluated for its effectiveness against various cancer types, including breast and lung cancers. For instance, a study demonstrated that derivatives similar to this compound showed inhibition of BRAF(V600E), a common mutation in melanoma, suggesting potential use in targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases .
Antibacterial and Antifungal Activities
In vitro assays have shown that certain pyrazole derivatives possess antibacterial and antifungal properties. For example, compounds structurally related to this compound have demonstrated moderate to excellent activity against various pathogenic fungi and bacteria .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyrazole and pyrimidine rings significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of the pyrimidine ring | Enhances antitumor activity |
| Alterations on the azetidine nitrogen | Affects anti-inflammatory potency |
| Variation in the phenyl substituent | Modulates antibacterial effectiveness |
These findings suggest that optimizing these structural elements could lead to more potent derivatives.
Case Studies
- Antitumor Efficacy : In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Combination therapy with doxorubicin showed synergistic effects, enhancing overall efficacy .
- Inflammation Model : In a murine model of acute inflammation, the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
- Antibacterial Testing : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays, with zones of inhibition comparable to standard antibiotics .
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-5-3-6-16(14(13)2)23-19(26)15-10-24(11-15)17-9-18(21-12-20-17)25-8-4-7-22-25/h3-9,12,15H,10-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUKVYTCFVKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














